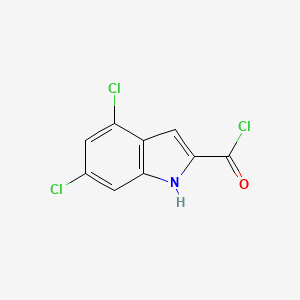

4,6-dichloro-1H-indole-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO/c10-4-1-6(11)5-3-8(9(12)14)13-7(5)2-4/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJASLMFOWLAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384184 | |

| Record name | 4,6-dichloro-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-25-7 | |

| Record name | 4,6-dichloro-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4,6-dichloro-1H-indole-2-carbonyl chloride

An In-depth Technical Guide for Medicinal Chemistry and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-1H-indole-2-carbonyl chloride, a key intermediate in the development of novel therapeutics. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of procedural steps. It delves into the underlying chemical principles, the rationale for methodological choices, and the critical safety protocols required for a successful and safe synthesis. We will explore the conversion of the parent carboxylic acid to the highly reactive acyl chloride, offering a robust, field-proven experimental protocol. This guide is structured to serve as a self-validating system, ensuring that scientific integrity and practical applicability are interwoven, empowering researchers to confidently utilize this versatile chemical building block.

Introduction: The Strategic Importance of Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Indole derivatives are integral to drugs developed for use as anti-inflammatories, antivirals, and anticancer agents.[1][3][4] Specifically, substituted indole-2-carboxylic acid derivatives and their corresponding acyl chlorides are versatile intermediates, allowing for the construction of complex molecules and chemical libraries for drug discovery.[5][6]

The target molecule, this compound, is of particular interest. The dichloro-substitution on the benzene ring significantly modulates the electronic properties of the indole system, which can influence binding affinities and metabolic stability in drug candidates. The acyl chloride at the 2-position is a highly reactive functional group, primed for nucleophilic acyl substitution, enabling the facile synthesis of a diverse range of amides, esters, and ketones—functional groups prevalent in pharmacologically active compounds.[7] This guide provides the necessary technical foundation for the reliable synthesis of this important intermediate.

The Chemistry of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a foundational transformation in organic synthesis.[8] The core principle involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom. This is necessary because the hydroxyl group is a poor leaving group, making direct nucleophilic attack at the carbonyl carbon inefficient. The conversion to an acyl chloride transforms the carbonyl carbon into a much more potent electrophile, ready to react with a wide range of nucleophiles.[7][9]

Mechanistic Pathways with Common Chlorinating Agents

Two of the most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[7][10]

Thionyl Chloride (SOCl₂): This is a widely used, cost-effective reagent. The reaction proceeds by the carboxylic acid's oxygen attacking the sulfur atom of thionyl chloride.[11][12] This forms a chlorosulfite intermediate, which is highly reactive.[12] The chloride ion, released in the process, then attacks the carbonyl carbon. The intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion according to Le Châtelier's principle.[9][11]

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[13][14] Its reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF first reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium species.[13][15][16] This Vilsmeier reagent is the active species that is attacked by the carboxylic acid. A subsequent cascade of steps releases carbon dioxide (CO₂), carbon monoxide (CO), and a chloride ion, ultimately forming the desired acyl chloride and regenerating the DMF catalyst.[15] The gaseous nature of the byproducts (CO and CO₂) simplifies product purification.[14]

Scientist's Note on Reagent Choice: For a sensitive substrate like an indole, which can be prone to side reactions under harsh acidic conditions, the milder conditions offered by oxalyl chloride with catalytic DMF are often preferred.[13][14] However, thionyl chloride is also effective and may be used if reaction conditions are carefully controlled.[10] This guide will present a protocol using thionyl chloride due to its widespread availability and efficacy, with notes on adapting for oxalyl chloride.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of the title compound from its carboxylic acid precursor.

Materials and Reagents

| Compound/Material | Formula | MW ( g/mol ) | Supplier/Purity | Notes |

| 4,6-Dichloro-1H-indole-2-carboxylic acid | C₉H₅Cl₂NO₂ | 230.05 | Commercial / >95% | Starting material.[17] |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Commercial / >99% | Reagent, highly corrosive and water-reactive.[18] |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Reaction solvent. |

| Hexanes | C₆H₁₄ | 86.18 | Anhydrous | Anti-solvent for precipitation/crystallization. |

| Round-bottom flask, 100 mL | - | - | - | Must be oven-dried before use. |

| Reflux condenser | - | - | - | With drying tube (CaCl₂ or Drierite). |

| Magnetic stirrer and stir bar | - | - | - | |

| Heating mantle | - | - | - | |

| Schlenk line or Nitrogen inlet | - | - | - | To maintain an inert atmosphere. |

Critical Safety Precautions

WORK MUST BE PERFORMED IN A CERTIFIED CHEMICAL FUME HOOD AT ALL TIMES.

-

Thionyl Chloride (SOCl₂): is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[18][19] It causes severe skin burns and eye damage.[19] Inhalation can be fatal. Full personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) is mandatory.[18]

-

Acyl Chloride Product: Acyl chlorides are lachrymatory, corrosive, and moisture-sensitive. Handle with the same level of precaution as the starting reagents.

-

Gas Evolution: The reaction produces HCl and SO₂ gases. Ensure the reaction setup is properly vented into a scrubbing system (e.g., a bubbler with NaOH solution) within the fume hood.

-

Quenching: Any residual thionyl chloride must be quenched slowly and carefully. A recommended method is slow addition to a stirred, ice-cold solution of saturated sodium bicarbonate. Never add water directly to thionyl chloride.

Reaction Setup and Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation: Assemble an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas inlet connected to a nitrogen or argon source and a bubbler outlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Charging Reagents: To the flask, add 4,6-dichloro-1H-indole-2-carboxylic acid (e.g., 5.0 g, 21.7 mmol). Add anhydrous toluene (approx. 40 mL).

-

Reaction Initiation: Begin stirring the suspension. Cool the flask in an ice-water bath to 0°C. Slowly, add thionyl chloride (e.g., 4.7 mL, 65.1 mmol, ~3 equivalents) dropwise via a syringe over 10-15 minutes.

-

Causality Note: Dropwise addition at low temperature is crucial to control the initial exothermic reaction and the rate of gas evolution.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and fit the flask with a heating mantle. Heat the mixture to reflux (approximately 80-90°C). The suspension should gradually become a clear solution as the starting material is converted to the more soluble acyl chloride.

-

Self-Validation Note: Monitor the reaction's progress by thin-layer chromatography (TLC). Take a small aliquot, carefully quench it with methanol (which converts the acyl chloride to the methyl ester), and spot it on a TLC plate against the starting material. The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).

-

-

Work-up: Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Safety Note: Ensure the rotary evaporator is vented to a base trap to neutralize the corrosive vapors. A co-evaporation step with additional toluene (2 x 20 mL) can help remove the last traces of thionyl chloride.

-

-

Isolation and Purification: The crude product, often an off-white or yellowish solid, can be purified by trituration or recrystallization. Add a minimal amount of hot toluene to dissolve the crude residue, then slowly add anhydrous hexanes while stirring until the solution becomes cloudy. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Final Steps: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold hexanes. Dry the purified this compound under high vacuum to a constant weight.

Data Summary and Characterization

| Parameter | Starting Material | Product |

| IUPAC Name | 4,6-Dichloro-1H-indole-2-carboxylic acid | This compound |

| CAS Number | 101861-63-6[17] | 306937-25-7[20] |

| Molecular Formula | C₉H₅Cl₂NO₂ | C₉H₄Cl₃NO |

| Molecular Weight | 230.05 g/mol [17] | 248.49 g/mol [20] |

| Appearance | White to off-white solid | Off-white to yellow solid |

| Expected Yield | N/A | > 90% |

| Characterization | ¹H NMR, ¹³C NMR, IR (strong C=O stretch ~1680 cm⁻¹) | ¹H NMR, ¹³C NMR, IR (strong C=O stretch ~1750 cm⁻¹) |

Characterization Note: The identity and purity of the final product should be confirmed using standard analytical techniques. A notable shift in the infrared (IR) spectrum is the movement of the carbonyl (C=O) stretching frequency to a higher wavenumber (from ~1680 cm⁻¹ for the acid to ~1750 cm⁻¹ for the acyl chloride), which is a hallmark of this transformation.

Conclusion

The synthesis of this compound from its parent carboxylic acid is a robust and essential transformation for medicinal chemists. By employing standard reagents like thionyl chloride under controlled, anhydrous conditions, this valuable intermediate can be produced in high yield. This guide has detailed not only the procedural steps but also the mechanistic rationale and critical safety considerations inherent to the process. Adherence to this self-validating protocol will enable research and development professionals to reliably access a key building block for the synthesis of next-generation indole-based therapeutics.

References

-

Acyl chloride - Wikipedia . Wikipedia. Available at: [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube . (2024-04-01). Available at: [Link]

-

SOCl2 Reaction with Carboxylic Acids - Chemistry Steps . Chemistry Steps. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . (2011-12-03). Master Organic Chemistry. Available at: [Link]

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 - YouTube . (2022-02-21). Available at: [Link]

-

Acid to Acid Chloride - Common Conditions . Organic Chemistry Data. Available at: [Link]

-

Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts . (2023-01-22). Chemistry LibreTexts. Available at: [Link]

-

Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa . (2025-12-25). Wolfa. Available at: [Link]

-

4,6-Dichloro-1H-indole-2-carboxylic acid - MySkinRecipes . MySkinRecipes. Available at: [Link]

-

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed . (2003-06-16). PubMed. Available at: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review . Bentham Science. Available at: [Link]

-

4,6-dichloro-3-[({[(phenylsulfonyl)amino]carbonyl}amino)methyl]-1H-indole-2-carboxylic acid . PubChem. Available at: [Link]

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Biomedical Importance of Indoles - PMC - NIH . (2017-10-25). National Institutes of Health. Available at: [Link]

-

Synthesis, Characterization and biological activity of indole-2- carboxylic acid derivatives - Scholar Science Journals . Scholar Science Journals. Available at: [Link]

-

Acyl chloride synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Indole-Containing Metal Complexes and Their Medicinal Applications - PMC - NIH . (2022-09-08). National Institutes of Health. Available at: [Link]

-

Carboxylic acid - Properties, Structure, Reactions - Britannica . (2026-01-17). Encyclopedia Britannica. Available at: [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Indole-Containing Metal Complexes and Their Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,6-Dichloro-1H-indole-2-carboxylic acid [myskinrecipes.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Acyl chloride - Wikipedia [en.wikipedia.org]

- 14. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 15. youtube.com [youtube.com]

- 16. echemi.com [echemi.com]

- 17. scbt.com [scbt.com]

- 18. fishersci.com [fishersci.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

chemical properties of 4,6-dichloro-1H-indole-2-carbonyl chloride

A Comprehensive Technical Guide to 4,6-dichloro-1H-indole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the fields of medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, reactivity, and established protocols for its synthesis and subsequent reactions. Furthermore, it explores the applications of this versatile building block in drug discovery, highlighting its role in the development of novel therapeutics. Safety, handling, and storage protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of this compound

The indole nucleus is a prominent scaffold in a multitude of biologically active compounds, making its derivatives highly sought after in pharmaceutical research. This compound stands out as a particularly valuable intermediate. The presence of chlorine atoms at the 4 and 6 positions of the indole ring, coupled with a reactive acyl chloride at the 2-position, provides a unique combination of electronic properties and synthetic handles. This strategic substitution pattern allows for the facile creation of diverse molecular libraries, which are essential for screening and identifying new drug candidates with potential anti-inflammatory, antiviral, and anticancer activities.[1]

Physicochemical Properties

A thorough understanding of the physico is fundamental for its application in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₉H₄Cl₃NO | [2] |

| Molecular Weight | 248.49 g/mol | [2] |

| CAS Number | 306937-25-7 | [2] |

| Melting Point | 173 °C | [3] |

| Boiling Point | 404.9 °C at 760 mmHg | [3] |

| Calculated XLogP3 | 3.3 | [3] |

| Appearance | Solid | |

| Solubility | Soluble in various organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Chemical Reactivity and Mechanistic Considerations

The chemical behavior of this compound is primarily dictated by the highly electrophilic acyl chloride group at the C-2 position. This functional group is susceptible to nucleophilic attack, making it an excellent precursor for a wide array of derivatives.

Nucleophilic Acyl Substitution

The cornerstone of this compound's utility is its participation in nucleophilic acyl substitution reactions. The carbonyl carbon is highly electrophilic, readily reacting with various nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. This reactivity is crucial for introducing diverse functionalities and building molecular complexity.

Caption: General scheme of nucleophilic acyl substitution.

The electron-withdrawing nature of the two chlorine atoms on the benzene portion of the indole ring further enhances the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles.

Experimental Protocols

The following protocols are provided as established methods for the synthesis and application of this compound.

Synthesis of this compound

The title compound is typically prepared from its corresponding carboxylic acid, 4,6-dichloro-1H-indole-2-carboxylic acid.[2] The conversion is a standard procedure in organic synthesis, often employing reagents like oxalyl chloride or thionyl chloride.

Caption: Synthetic route to the target compound.

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend 4,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.5 - 2.0 eq) or thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension. Caution: This reaction evolves gas and should be performed in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude this compound, which can often be used in the subsequent step without further purification.[4]

Representative Reaction: Amide Synthesis

The following is a general procedure for the synthesis of an amide derivative from this compound and a primary or secondary amine.

Detailed Protocol:

-

Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent.

-

Add the solution of the acyl chloride dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial building block for the synthesis of a wide range of compounds with potential therapeutic applications. The indole-2-carboxamide moiety is a key pharmacophore in various biologically active molecules. For instance, derivatives of indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors.[5][6] The ability to readily modify the amide portion of the molecule allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of drug candidates.

The chlorinated indole core also provides a handle for further functionalization through cross-coupling reactions, enabling the synthesis of even more complex and diverse chemical entities.

Safety, Handling, and Storage

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

This compound is harmful if swallowed and toxic in contact with skin.

Handling:

-

Use personal protective equipment and avoid dust formation.[7]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from moisture, as it is susceptible to hydrolysis.

-

For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended.

References

- Smolecule. (n.d.). Buy 1H-indole-2-carbonyl Chloride | 58881-45-1.

- Guidechem. (n.d.). 1H-INDOLE-2-CARBONYL CHLORIDE 58881-45-1 wiki.

- MySkinRecipes. (n.d.). 4,6-Dichloro-1H-indole-2-carboxylic acid.

- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

- Preparation and Properties of INDOLE. (n.d.).

- Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.

- All About Drugs. (2018, August 28). Ethyl 4, 6-dichloro-1H-indole-2-carboxylate.

- MSDS of 1H-Indole-2-carbonyl chloride. (n.d.).

- InCatT. (2021, February 18). A direct method for carboformylation at last: the acid chloride does the job!.

- PubChem. (n.d.). 1H-indole-2-carbonyl Chloride | C9H6ClNO | CID 11816208.

- ChemicalBook. (n.d.). This compound synthesis.

- ChemicalBook. (n.d.). 1H-INDOLE-2-CARBONYL CHLORIDE synthesis.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Sigma-Aldrich. (2024, September 30). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

- Carl ROTH. (n.d.). Safety Data Sheet: 4',6-Diamidino-2-phenylindole dihydrochloride.

- PubMed. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.

Sources

- 1. 4,6-Dichloro-1H-indole-2-carboxylic acid [myskinrecipes.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Buy 1H-indole-2-carbonyl Chloride | 58881-45-1 [smolecule.com]

- 4. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

The Lynchpin of Synthesis: An In-depth Technical Guide to the Reactivity of the Carbonyl Chloride Group in Dichlorinated Indoles

Abstract

Dichlorinated indole scaffolds are of paramount importance in the landscape of medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4] The functionalization of these privileged structures is often orchestrated through the versatile carbonyl chloride group, a highly reactive electrophilic handle. This technical guide provides a comprehensive exploration of the reactivity of the carbonyl chloride moiety in dichlorinated indoles, offering a blend of mechanistic insights and field-proven experimental protocols. Tailored for researchers, scientists, and professionals in drug development, this document aims to serve as a definitive resource for understanding and harnessing the synthetic potential of these critical building blocks.

Introduction: The Strategic Importance of Dichlorinated Indole Carbonyl Chlorides

The indole nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, from neurotransmitters to potent anticancer agents.[1][2][3][4] The introduction of chlorine atoms onto the indole ring system profoundly modulates the electronic properties and metabolic stability of the resulting compounds, often enhancing their therapeutic efficacy.[5] When further functionalized with a carbonyl chloride group, these dichlorinated indoles are transformed into powerful synthons, primed for a variety of chemical transformations.

The carbonyl chloride group, an acyl halide, is characterized by a highly electrophilic carbonyl carbon, a consequence of the strong inductive effect of both the oxygen and chlorine atoms.[6] This inherent reactivity makes it an exceptional precursor for the synthesis of a diverse range of derivatives, including amides, esters, and ketones, which are frequently sought-after functionalities in drug candidates. This guide will dissect the nuances of this reactivity, providing the foundational knowledge required for the strategic design and execution of synthetic routes involving dichlorinated indole carbonyl chlorides.

The Heart of the Matter: Electronic Landscape and Reactivity of the Carbonyl Chloride Group

The reactivity of a carbonyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. In the context of a dichlorinated indole, this reactivity is further modulated by the electronic interplay between the indole ring, the chlorine substituents, and the carbonyl chloride moiety itself.

The Inductive and Resonance Effects at Play

The chlorine atom of the carbonyl chloride group is a potent electron-withdrawing group, rendering the carbonyl carbon highly susceptible to nucleophilic attack. The general order of reactivity for carboxylic acid derivatives places acyl chlorides at the pinnacle due to the excellent leaving group ability of the chloride ion.[7]

The dichlorinated indole ring system introduces additional electronic factors. The indole nucleus is an electron-rich aromatic system, capable of donating electron density.[8] However, the two chlorine atoms on the ring act as electron-withdrawing groups through their inductive effect, which deactivates the ring to some extent. The net electronic effect on the carbonyl chloride group will depend on the relative positions of the chlorine atoms and the carbonyl chloride on the indole scaffold.

-

Electron-withdrawing chlorine atoms on the indole ring are expected to decrease the electron density of the entire molecule, including the carbonyl carbon. This would, in theory, further enhance its electrophilicity and reactivity towards nucleophiles.

-

The position of the carbonyl chloride group (e.g., at C2 or C3) will also influence its reactivity. A carbonyl chloride at the C3 position, the typical site of electrophilic attack on the indole ring, will be more influenced by the ring's electronics than one at the C2 position.

The following diagram illustrates the key electronic influences on the reactivity of a generic dichlorinated indole carbonyl chloride:

Figure 1: Electronic factors influencing the reactivity of the carbonyl chloride group in dichlorinated indoles.

The Governing Mechanism: Nucleophilic Acyl Substitution

The reactions of dichlorinated indole carbonyl chlorides with nucleophiles proceed via a classic nucleophilic acyl substitution mechanism.[9] This is a two-step process involving:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods [mdpi.com]

- 4. chemistryguru.com.sg [chemistryguru.com.sg]

- 5. 6-Chloroindole(17422-33-2) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to 4,6-dichloro-1H-indole-2-carbonyl chloride: Synthesis, Reactivity, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Dichloro-indole Scaffold

4,6-dichloro-1H-indole-2-carbonyl chloride, identified by the CAS number 306937-25-7, represents a highly reactive and versatile chemical intermediate. While extensive biological data on this specific compound is not widely available, its structural features—a dichlorinated indole core coupled with a reactive acyl chloride—position it as a valuable building block in medicinal chemistry. The indole scaffold is a privileged structure in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of two chlorine atoms on the benzene ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and leading to potent therapeutic agents.[3] This guide provides an in-depth analysis of the synthesis, chemical properties, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its reactivity, handling, and potential for oral bioavailability in derivative compounds.

| Property | Value | Source |

| CAS Number | 306937-25-7 | [4] |

| Molecular Formula | C₉H₄Cl₃NO | [4] |

| Molecular Weight | 248.49 g/mol | [4] |

| Appearance | Inferred to be a solid | - |

| Solubility | Expected to be soluble in aprotic organic solvents (e.g., THF, DCM) | General chemical knowledge |

| Reactivity | Highly reactive towards nucleophiles | General chemical knowledge |

Synthetic Utility and Key Reactions

The primary utility of this compound lies in its high reactivity as an acylating agent. The electron-withdrawing nature of the two chlorine atoms and the carbonyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for the facile synthesis of a diverse library of indole-2-carboxamide and ester derivatives.

Synthesis of this compound

The target compound is typically synthesized from its corresponding carboxylic acid, 4,6-dichloro-1H-indole-2-carboxylic acid. This transformation can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Caption: Synthesis of the target compound.

Synthesis of Amide Derivatives: A General Protocol

The reaction of this compound with primary or secondary amines is a robust method for the preparation of a wide array of N-substituted indole-2-carboxamides. These derivatives are of significant interest in drug discovery due to the prevalence of the amide bond in biologically active molecules.[5]

Experimental Protocol: Synthesis of N-Aryl/Alkyl-4,6-dichloro-1H-indole-2-carboxamides

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution to neutralize the HCl byproduct.

-

Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Caption: Workflow for amide synthesis.

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound is scarce, the extensive research on chlorinated indole derivatives provides a strong basis for inferring its potential therapeutic applications. The introduction of chlorine atoms can enhance biological activity, and the indole nucleus is a well-established pharmacophore.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial activity of indole derivatives.[6] Halogenation, in particular, has been shown to be a key factor in enhancing the antimicrobial efficacy of indoles.[7] For instance, certain indole derivatives have shown significant activity against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[6] Some chlorinated indole compounds have exhibited good to moderate activity against Gram-negative and Gram-positive bacteria. The derivatization of this compound into various amides and other functional groups could lead to the discovery of novel antimicrobial agents.

Anticancer Activity

The indole scaffold is a cornerstone in the development of anticancer drugs.[8] Derivatives of chlorinated indoles have shown promising cytotoxic activity against a range of cancer cell lines.[9] The proposed mechanism of action for some of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] For example, certain 3,3-dichloro-γ-lactams have demonstrated cytotoxicity against A431 tumor cells with IC₅₀ values in the range of 35–71 µg/mL.[10] A novel N-mustard based on an indole-3-carboxylic acid derivative showed significantly higher in vitro cytotoxicity against human lung carcinoma A549 cells (IC₅₀ = 33.4 ± 1.3 µM) compared to the established drug cyclophosphamide.[11] Furthermore, a 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, highlighting the potential for dichlorinated indoles to interact with specific enzymatic targets.[12] The ability to readily synthesize a library of derivatives from this compound makes it an attractive starting point for the discovery of new anticancer agents.

Caption: Potential anticancer mechanism.

Conclusion and Future Directions

This compound is a valuable and highly reactive synthetic intermediate with significant potential in drug discovery and development. Its utility as a scaffold for generating diverse libraries of indole-2-carboxamides and other derivatives is clear. Based on the established biological activities of related chlorinated indole compounds, derivatives of this molecule are promising candidates for the development of novel antimicrobial and anticancer agents. Future research should focus on the synthesis and biological evaluation of a wide range of derivatives of this compound to fully explore its therapeutic potential. In particular, systematic structure-activity relationship (SAR) studies are warranted to identify compounds with potent and selective activity against microbial and cancer targets.

References

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). MDPI. Retrieved January 21, 2026, from [Link]

-

Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. (n.d.). Retrieved January 21, 2026, from [Link]

-

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Cytotoxicity index (IC50 ± SE, n = 30) for the obtained compounds on human embryo kid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Retrieved January 21, 2026, from [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Retrieved January 21, 2026, from [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 21, 2026, from [Link]

-

Substituted 4,7-dihydroxyindoles and related quinonoid derivatives as potential antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (n.d.). Arkat USA. Retrieved January 21, 2026, from [Link]

-

Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. (n.d.). Sciforum. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-dichloro-1H-indole-2-carbonyl chloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-1H-indole-2-carbonyl chloride is a highly reactive trifunctional scaffold of significant interest in medicinal chemistry and drug development. Its unique electronic and steric properties, conferred by the dichlorinated indole core and the acyl chloride moiety, make it a versatile building block for the synthesis of a diverse array of complex heterocyclic compounds. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound. Furthermore, it delves into its critical role as a strategic intermediate in the development of novel therapeutic agents, including kinase inhibitors and antiviral drugs, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction: The Strategic Importance of Dichlorinated Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] The introduction of halogen atoms, particularly chlorine, onto the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This includes enhancing metabolic stability, improving membrane permeability, and providing additional vectors for drug-receptor interactions.[2]

This compound (CAS No: 306937-25-7) emerges as a particularly valuable synthetic intermediate.[3] The presence of chlorine atoms at the 4- and 6-positions of the indole ring creates a unique electronic environment, influencing the reactivity of the heterocyclic system. The acyl chloride at the 2-position provides a highly reactive handle for the introduction of a wide range of functionalities through nucleophilic acyl substitution reactions. This strategic combination of features makes it a sought-after precursor for the construction of compound libraries aimed at identifying novel bioactive molecules.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 306937-25-7 | [3] |

| Molecular Formula | C₉H₄Cl₃NO | [3] |

| Molecular Weight | 248.49 g/mol | [3] |

| IUPAC Name | This compound |

A related analog, 1H-indole-2-carbonyl chloride, has a reported melting point of 173°C and a boiling point of 404.9°C at 760 mmHg, suggesting that the dichlorinated title compound is a solid at room temperature with high thermal stability.[4]

Figure 1: Chemical structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the indole ring protons. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The remaining aromatic protons on the indole nucleus are anticipated in the aromatic region (7.0-8.0 ppm), with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chloro and carbonyl chloride substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the acyl chloride in the range of 160-180 ppm. The aromatic carbons of the indole ring will appear between 100 and 140 ppm. The carbons directly attached to the chlorine atoms (C4 and C6) will show chemical shifts influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration of the acyl chloride functional group, typically observed in the region of 1780-1815 cm⁻¹. The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band around 3300-3400 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of the chlorine atom from the acyl chloride group, followed by the loss of a carbonyl group (CO).

Synthesis and Chemical Reactivity

Synthesis

The primary and most direct route to this compound is through the chlorination of its corresponding carboxylic acid precursor, 4,6-dichloro-1H-indole-2-carboxylic acid.

Figure 2: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of the Precursor, 4,6-dichloro-1H-indole-2-carboxylic acid

The synthesis of the necessary precursor can be achieved from its ethyl ester.[5]

-

Hydrolysis: Ethyl 4,6-dichloro-1H-indole-2-carboxylate is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Saponification: An excess of lithium hydroxide monohydrate (LiOH·H₂O) is added to the solution.

-

Reaction: The mixture is stirred at room temperature for approximately 18 hours.

-

Workup: The THF is removed under reduced pressure. The aqueous residue is diluted with water and acidified to a pH of 6.0 using 2N HCl.

-

Extraction: The acidified solution is extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4,6-dichloro-1H-indole-2-carboxylic acid as a solid.[5]

¹H NMR data for 4,6-dichloro-1H-indole-2-carboxylic acid (400 MHz, DMSO-d₆): δ 12.25 (s, 1H), 7.43 (s, 1H), 7.25 (s, 1H), 7.05 (s, 1H). ESI-MS: m/z 227.7 (M-H)⁻.[5]

Protocol for the Synthesis of this compound

A general and effective method for this conversion involves the use of thionyl chloride or oxalyl chloride.[4]

-

Reaction Setup: 4,6-dichloro-1H-indole-2-carboxylic acid is suspended in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: An excess of thionyl chloride or oxalyl chloride is added to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride.

-

Reaction Conditions: The mixture is typically heated to reflux until the reaction is complete, as monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can often be used in subsequent steps without further purification.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide variety of nucleophiles.

Figure 3: Key reactions of this compound.

-

Amide Formation: Reaction with primary or secondary amines in the presence of a base yields the corresponding amides. This is one of the most common and synthetically useful transformations of this compound.

-

Ester Formation: Treatment with alcohols, typically in the presence of a non-nucleophilic base like pyridine, leads to the formation of esters.

-

Friedel-Crafts Acylation: The acyl chloride can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic compounds.

Applications in Drug Discovery and Development

The this compound scaffold is a key building block in the synthesis of various biologically active molecules, particularly in the areas of oncology and virology.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] The indole nucleus is a well-established pharmacophore in the design of kinase inhibitors.[7] The 4,6-dichloro substitution pattern can provide access to regions of the ATP-binding pocket that are not accessible to unsubstituted indole derivatives, potentially leading to enhanced potency and selectivity. By reacting this compound with various amine-containing fragments, medicinal chemists can rapidly generate libraries of novel amide derivatives for screening against a panel of kinases.

Antiviral Agents

Indole derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle.[8][9] The synthesis of novel indole-2-carboxylate derivatives has been explored for their broad-spectrum antiviral activities.[10] this compound serves as a key starting material for the synthesis of ester and amide derivatives that can be evaluated for their ability to inhibit viral replication. For instance, novel indole-2-carboxylate derivatives have been synthesized and shown to possess inhibitory activity against viruses such as Coxsackie B3 and influenza A.[10]

Safety and Handling

As an acyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. It will react with water to release hydrochloric acid. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex, biologically active molecules. Its dichlorinated indole core provides a unique structural and electronic profile, while the reactive acyl chloride handle allows for straightforward derivatization. This technical guide has provided a comprehensive overview of its structure, synthesis, and reactivity, highlighting its significant potential in the discovery and development of novel kinase inhibitors and antiviral agents. As the demand for new and effective therapeutics continues to grow, the strategic application of such well-designed synthetic intermediates will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PubMed Central. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Thieme. (n.d.). The synthesis of esters from carboxylic acids and their derivatives was described previous. Retrieved from [Link]

-

ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

-

IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ChemHelp ASAP. (2019). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Organometallic Anticancer Compounds. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. PubMed. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Organometallic Anticancer Compounds. PubMed Central. Retrieved from [Link]

-

ANU Open Research. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of CK2 inhibitors. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4,6-dichloro-1H-indole-2-carbonyl chloride in Organic Solvents: A Guide for Synthetic Applications

An In-Depth Technical Guide:

Abstract

4,6-dichloro-1H-indole-2-carbonyl chloride is a highly reactive intermediate crucial for the synthesis of a wide range of pharmacologically active molecules. Its utility in drug development is directly linked to its behavior in solution, yet a comprehensive guide on its solubility has been lacking. This technical whitepaper provides researchers, chemists, and drug development professionals with an in-depth analysis of the solubility profile of this compound. We bridge the gap between theoretical prediction and practical application by examining its physicochemical properties and inherent reactivity. This guide details recommended solvents for synthetic use, outlines those that are incompatible, and provides a robust, self-validating experimental protocol for determining solubility under anhydrous conditions. The causality behind solvent selection is emphasized, ensuring scientific integrity and enabling researchers to make informed decisions that optimize reaction conditions and ensure the chemical integrity of this valuable synthetic building block.

Introduction to this compound

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] As a functionalized derivative, this compound (CAS: 306937-25-7) serves as a powerful electrophilic building block.[3] The presence of the highly reactive acyl chloride group at the C-2 position, combined with the electronic modifications from the C-4 and C-6 chloro-substituents, makes it an indispensable precursor for creating complex molecular architectures, particularly in the development of novel therapeutics.

However, the very feature that makes this compound synthetically valuable—its reactivity—also presents significant challenges in handling and solvent selection. Acyl chlorides are notoriously sensitive to moisture and reactive toward protic solvents.[4] Therefore, a simple understanding of "solubility" is insufficient; one must consider the "compatibility" and "stability" of the solute within the solvent system. This guide aims to provide a comprehensive framework for understanding and predicting the solubility of this compound, moving beyond simple data points to explain the chemical principles governing its behavior in various organic media.

Core Physicochemical and Reactivity Profile

To understand the solubility of this compound, we must first appreciate its fundamental chemical properties.

| Property | Value | Source |

| CAS Number | 306937-25-7 | [3] |

| Molecular Formula | C₉H₄Cl₃NO | [3] |

| Molecular Weight | 248.49 g/mol | [3] |

| Physical Form | Solid (predicted) | |

| Predicted Lipophilicity | High (XLogP3 > 3.3) | [5][6] |

The key to its behavior lies in the acyl chloride functional group. This group is a powerful electrophile, rendering the molecule highly susceptible to nucleophilic attack. This reactivity is the primary determinant for solvent compatibility.

Key Reactivity Considerations:

-

Hydrolysis: The compound reacts vigorously with water and even atmospheric moisture to yield the corresponding carboxylic acid (4,6-dichloro-1H-indole-2-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[4] This necessitates handling under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Protic Solvents: Protic solvents, such as alcohols (methanol, ethanol) and amines, are nucleophilic and will attack the carbonyl carbon. This results in the formation of esters or amides, respectively, rather than a simple dissolution of the starting material.[4][5]

-

Moisture Sensitivity: Due to its hygroscopic nature, proper storage is critical. The compound should be kept in a tightly sealed container, preferably in a desiccator or glovebox, under an inert atmosphere.[7][8]

The diagram below illustrates the fundamental reactivity pathways that must be considered when selecting a solvent.

Caption: Reactivity profile of this compound.

Solvent Selection Framework: From Theory to Practice

Given the lack of extensive published quantitative data, a logical framework based on chemical principles is the most reliable approach for solvent selection. The principle of "like dissolves like" combined with the reactivity constraints discussed above forms the basis of our recommendations. The two chlorine atoms on the indole ring, in addition to the chloro-substituent on the carbonyl group, increase the molecule's lipophilicity compared to its parent indole structure, suggesting favorable solubility in non-polar and moderately polar aprotic organic solvents.

The following table categorizes common organic solvents and provides a rationale for their suitability.

| Solvent Category | Examples | Suitability & Rationale |

| Aprotic, Halogenated | Dichloromethane (DCM), Chloroform | Highly Recommended: These are excellent choices. DCM is a proven solvent for the synthesis of the parent compound, 1H-indole-2-carbonyl chloride, indicating good solubility and stability of the product.[5][9] Their moderate polarity and inability to act as nucleophiles make them ideal for creating stable stock solutions for reactions. |

| Aprotic, Aromatic | Toluene, Benzene | Recommended: Toluene is a viable, less polar alternative to DCM. It has been used in related syntheses, though sometimes requiring higher temperatures, which may suggest moderate rather than high solubility at room temperature.[5] |

| Aprotic, Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Recommended with Caution: These solvents are generally non-reactive and possess good solvating properties. However, peroxide formation in aged ethers can initiate unwanted side reactions. Always use fresh, inhibitor-free solvents. |

| Aprotic, Polar | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Use with Discretion: These solvents have high dissolving power. However, their suitability is reaction-dependent. ACN was found to be less effective in a related synthesis.[5] DMF is often used catalytically in the formation of acyl chlorides but can participate in side reactions at higher concentrations or temperatures. Use for short periods and at low temperatures is advisable. |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Not Recommended (Reactive): These solvents are nucleophilic and will react with the acyl chloride, leading to its decomposition into the corresponding carboxylic acid or ester.[4] They should be strictly avoided if the integrity of the acyl chloride is to be maintained. |

Experimental Protocol: A Self-Validating Method for Solubility Assessment

This protocol provides a reliable method for determining the qualitative or semi-quantitative solubility of this compound while validating its chemical integrity post-dissolution.

4.1 Safety Precautions

-

Work in a certified chemical fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

This compound is corrosive and moisture-sensitive.[8] Handle with care and avoid inhalation of dust or vapors.[7]

-

All glassware must be oven- or flame-dried and cooled under an inert atmosphere (nitrogen or argon) before use.

4.2 Materials

-

This compound

-

Anhydrous organic solvent to be tested (e.g., DCM, Toluene)

-

Small, oven-dried vials with screw caps or septa

-

Magnetic stir bar and stir plate

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles for transfer

-

Analytical balance

-

Reagent for validation: Aqueous Silver Nitrate (AgNO₃, ~0.1 M)

4.3 Step-by-Step Procedure

-

Preparation: Place an oven-dried vial containing a small magnetic stir bar on an analytical balance and tare.

-

Weighing: Carefully add a known mass (e.g., 10.0 mg) of this compound to the vial. Record the exact mass.

-

Inert Atmosphere: Immediately cap the vial and purge with inert gas for 1-2 minutes.

-

Solvent Addition: Using a dry syringe, add a precise volume (e.g., 0.5 mL) of the anhydrous test solvent to the vial.

-

Dissolution: Place the vial on a magnetic stir plate and stir at room temperature. Observe for dissolution.

-

Observation:

-

Soluble: The solid completely dissolves to give a clear solution.

-

Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Quantification (Optional): If the solid dissolves completely, incrementally add more weighed portions of the compound until saturation is reached (i.e., solid remains undissolved). This allows for a semi-quantitative estimation of solubility (e.g., >20 mg/mL).

-

Integrity Validation:

-

Take a small aliquot (a few drops) of the prepared organic solution.

-

Add it to a separate test tube containing ~1 mL of aqueous AgNO₃ solution.

-

Expected Result: The immediate formation of a thick white precipitate (AgCl) confirms the rapid hydrolysis of the acyl chloride.[10][11] This indicates that the compound was present in its intact acyl chloride form within the organic solvent prior to the test. The absence of an immediate precipitate would suggest the compound had already degraded or reacted with the solvent.

-

The workflow for this protocol is visualized below.

Caption: Experimental workflow for solubility and integrity testing.

Conclusion and Final Recommendations

The solubility of this compound is governed by its high reactivity rather than simple physical dissolution parameters. For practical synthetic applications, the solvent of choice must be aprotic and anhydrous.

-

Primary Recommendation: Dichloromethane (DCM) is the premier choice due to its proven compatibility and excellent solvating properties for this class of compounds.

-

Viable Alternatives: Toluene and anhydrous ethers (like THF) are suitable alternatives, particularly if reaction conditions require a non-halogenated solvent.

-

Critical Avoidance: All protic solvents, including water and alcohols, must be rigorously excluded from any system where the intact acyl chloride is desired.

By following the principles and the self-validating experimental protocol outlined in this guide, researchers can confidently select appropriate solvents, ensuring the integrity of their starting material and paving the way for successful and reproducible synthetic outcomes.

References

-

The Student Room. (2019). test for acyl chlorides. The Student Room. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Angene Chemical. Retrieved from [Link]

-

Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Reddit. (2019). [A level chemistry] testing for an acyl chloride. Reddit. Retrieved from [Link]

-

PubChem. (n.d.). 1H-indole-2-carbonyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Unknown. (n.d.). Synthesis and Chemistry of Indole.

-

A Level H2 Chem. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem [Video]. YouTube. Retrieved from [Link]

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Retrieved from a general protocol for organic compound analysis.

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]

-

Gribble, G. W. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Sharma, V., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]

-

Riu, A., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules. Retrieved from [Link]

Sources

- 1. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Buy 1H-indole-2-carbonyl Chloride | 58881-45-1 [smolecule.com]

- 6. 1H-indole-2-carbonyl Chloride | C9H6ClNO | CID 11816208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. youtube.com [youtube.com]

stability and storage of 4,6-dichloro-1H-indole-2-carbonyl chloride

An In-Depth Technical Guide to the Stability and Storage of 4,6-dichloro-1H-indole-2-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a highly reactive bifunctional molecule, serving as a critical building block in medicinal chemistry and drug development. Its utility in synthesizing a diverse range of pharmaceutical intermediates, particularly those targeting cancer and infectious diseases, is well-documented.[1] The core structure, a dichlorinated indole ring, coupled with a highly electrophilic acyl chloride group, provides a versatile scaffold for constructing complex molecular architectures. However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation, posing significant challenges for its long-term storage and handling.

This guide provides a comprehensive technical overview of the factors governing the stability of this compound. It delineates the intrinsic chemical properties, predictable degradation pathways, and provides field-proven protocols for optimal storage and handling. The information herein is intended to equip researchers, chemists, and drug development professionals with the knowledge necessary to maintain the integrity and purity of this important reagent.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount to predicting its behavior and implementing appropriate handling strategies.

Table 1: Physicochemical and Identity Data for this compound

| Property | Value | Source |

| CAS Number | 306937-25-7 | [2][3] |

| Molecular Formula | C₉H₄Cl₃NO | [2] |

| Molecular Weight | 248.49 g/mol | [2] |

| Appearance | Solid (Typically a yellow solid) | [1] |

| Melting Point | 173 °C | [1] |

| Boiling Point | 404.9 °C at 760 mmHg | [1] |

| Calculated XLogP3 | 3.3 | [1] |

The calculated partition coefficient (XLogP3) of 3.3 indicates a moderate lipophilicity, suggesting favorable solubility in non-protic organic solvents over aqueous media.[1] Synthetic procedures commonly utilize solvents like dichloromethane, which provides good solubility while maintaining the anhydrous conditions essential for the compound's stability.[1]

Section 2: Intrinsic Chemical Reactivity

The stability profile of this compound is dominated by the reactivity of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the presence of two highly electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon.[4] This creates a significant partial positive charge on the carbonyl carbon, making it an exceptionally strong electrophile and highly susceptible to nucleophilic attack.[4][5]

The primary reactive considerations are:

-

Nucleophilic Acyl Substitution: The compound will readily react with any available nucleophile that possesses an active hydrogen, such as water, alcohols, ammonia, and primary/secondary amines.[4][6] This occurs via a nucleophilic addition-elimination mechanism.[6]

-

Chloride as a Leaving Group: The chloride ion is an excellent leaving group, which facilitates the high reactivity of the acyl chloride.[5]

-